![molecular formula C27H17Cl2N5O3 B446163 2-(2,4-DICHLOROPHENYL)-N'~4~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B446163.png)
2-(2,4-DICHLOROPHENYL)-N'~4~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline backbone, a pyrrole ring, and multiple substituents that contribute to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the pyrrole ring: This step involves the reaction of the quinoline derivative with a suitable pyrrole precursor under acidic or basic conditions.
Substitution reactions:
Formation of the carbohydrazide linkage: This involves the reaction of the substituted quinoline with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
DNA intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol
- cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
Uniqueness
2-(2,4-dichlorophenyl)-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C27H17Cl2N5O3 |
|---|---|
Molekulargewicht |
530.4g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-N-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H17Cl2N5O3/c28-17-10-11-22(24(29)13-17)26-15-23(21-8-1-2-9-25(21)31-26)27(35)32-30-16-20-7-4-12-33(20)18-5-3-6-19(14-18)34(36)37/h1-16H,(H,32,35)/b30-16+ |
InChI-Schlüssel |
HADFFUQHTACAAA-OKCVXOCRSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN=CC4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-] |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N/N=C/C4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN=CC4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


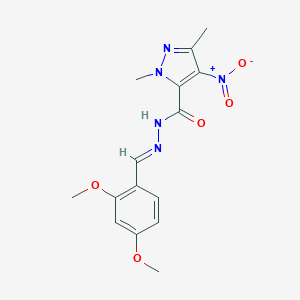
![N-(4-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B446082.png)
![2-(4-methoxyphenyl)-N-(4-{N-[(2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B446083.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B446087.png)
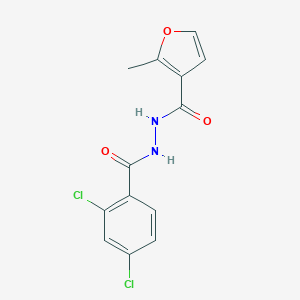
![Sec-butyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446090.png)
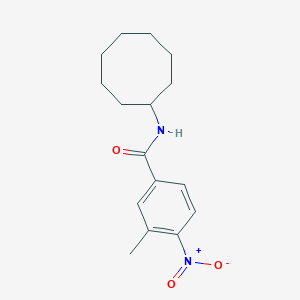
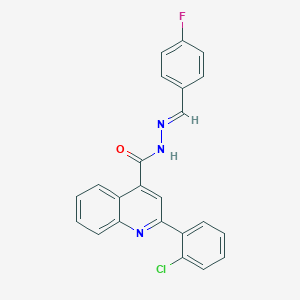
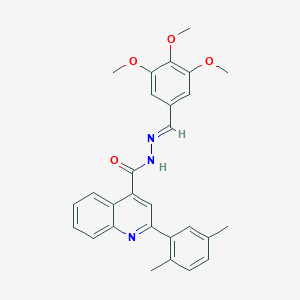
![2-{3-[2-[(2,5-DICHLOROPHENYL)IMINO]-3-(3-HYDROXYPROPYL)-1,3-THIAZOL-4(3H)-YL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B446097.png)
![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-2-furohydrazide](/img/structure/B446100.png)
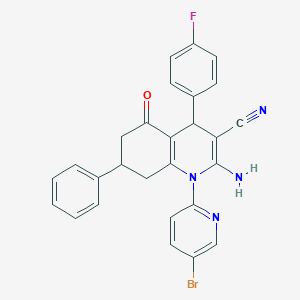
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B446103.png)
methyl]-5-methyl-2-(3-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446104.png)
